molecular formula C10H14O2 B7862517 2-(3-Methoxyphenyl)-2-propanol CAS No. 55311-42-7

2-(3-Methoxyphenyl)-2-propanol

Cat. No.: B7862517
CAS No.: 55311-42-7
M. Wt: 166.22 g/mol
InChI Key: AIJGZNWGLXPXLF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-propanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Scientific Research Applications

2-(3-Methoxyphenyl)-2-propanol has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine

    • Explored for its potential use in the development of pharmaceutical agents.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of certain types of coatings and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-propanol typically involves the reaction of 3-methoxyphenylmagnesium bromide with acetone, followed by hydrolysis. The reaction conditions generally include:

    Grignard Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-propanol undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: The primary product is 2-(3-Methoxyphenyl)-2-propanone.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

      Products: The reduction of the hydroxyl group can yield 2-(3-Methoxyphenyl)-2-propane.

  • Substitution

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Often performed in the presence of a base.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The methoxy group and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-propanol

    • Similar structure but with the methoxy group in the para position.
    • Exhibits different reactivity and biological activity due to the positional isomerism.
  • 2-(3-Hydroxyphenyl)-2-propanol

    • Hydroxy group instead of a methoxy group.
    • Different chemical properties and reactivity.
  • 2-(3-Methoxyphenyl)-2-butanol

    • Butanol moiety instead of propanol.
    • Variations in physical and chemical properties due to the longer carbon chain.

Uniqueness

2-(3-Methoxyphenyl)-2-propanol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological interactions. This positional specificity can lead to distinct properties and applications compared to its isomers and analogs.

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGZNWGLXPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55311-42-7
Record name 55311-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromomethylmagnesium (3 M diethyl ether solution) (24 ml, 72 mmols) was dropwise added to a diethyl ether (200 ml) solution of 3-methoxyacetophenone (10 g, 67 mmols) at room temperature. After the addition, the mixture was stirred at room temperature for 1 hour. Saturated aqueous ammonia was added to the reaction mixture, which was then extracted with ethyl acetate. The extract was washed with brine, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to give an oil of 2-(3-methoxyphenyl)propan-2-ol (11 g, 98%).
Quantity
24 mL
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flame-dried 25 mL R.B. flask equipped with a reflux condenser was charged, under argon, with 3-methoxyacetophenone (1 g, 6.66 mmol) at 0° C. Methylmagnesium iodide in diethylether (4.4 mL, 13.3 mmol, 3M) was then added. The reaction mixture was brought to reflux for 60 min and then cool down to 0° C. and quenched with successive addition of water (5 mL) and saturated ammonium chloride (25 mL). The mixture was extracted with diethyl ether (3×20 mL), the organic extracts were washed successively with 20% sodium bisulfite and saturated sodium bicarbonate, dried, filtered and concentrated. Purification by flash chromatography, using 15% acetone in hexanes, yields propan-2-ol (0.832 g, 75%). 1H NMR (400 MHz, acetone-d6) δ: 1.51 (s, 6H), 3.79 (s, 3H), 6.77 (d, 1H, J=8.1 Hz), 7.07 (d, 1H, J=7.7 Hz), 7.13 (s, 1H), 7.22 (t, 1H, J=7.9 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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